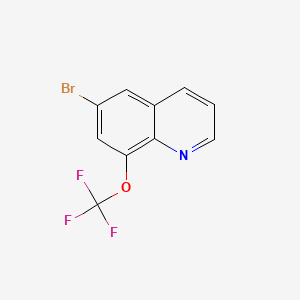

6-Bromo-8-trifluoromethoxyquinoline

Vue d'ensemble

Description

6-Bromo-8-trifluoromethoxyquinoline is a chemical compound with the molecular formula C10H5BrF3NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of bromine and trifluoromethoxy groups in its structure makes it a valuable compound in various fields of scientific research and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-trifluoromethoxyquinoline typically involves the following steps:

Starting Materials: The synthesis begins with quinoline as the core structure.

Trifluoromethoxylation: The trifluoromethoxy group is introduced at the 8th position using a trifluoromethoxylating reagent like trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a catalyst like copper(I) iodide (CuI).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Bromination: Large-scale bromination using bromine or N-bromosuccinimide in industrial reactors.

Trifluoromethoxylation: Industrial trifluoromethoxylation using trifluoromethyl iodide and appropriate catalysts in large reactors.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Analyse Des Réactions Chimiques

Types of Reactions

6-Bromo-8-trifluoromethoxyquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are common in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .

Applications De Recherche Scientifique

6-Bromo-8-trifluoromethoxyquinoline has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Mécanisme D'action

The mechanism of action of 6-Bromo-8-trifluoromethoxyquinoline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function.

Pathways Involved: It may influence cellular pathways related to cell growth, apoptosis, and signal transduction, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

8-Bromo-6-trifluoromethoxyquinoline: A positional isomer with similar properties but different substitution patterns.

5-Bromo-8-trifluoromethoxyquinoline: Another isomer with the bromine atom at the 5th position.

6-Bromo-8-trifluoromethylquinoline: A compound with a trifluoromethyl group instead of a trifluoromethoxy group.

Uniqueness

6-Bromo-8-trifluoromethoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethoxy group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development .

Activité Biologique

6-Bromo-8-trifluoromethoxyquinoline is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a bromine atom and a trifluoromethoxy group attached to a quinoline backbone. This unique structure enhances its lipophilicity and potential interactions with biological targets.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains by inhibiting DNA synthesis through targeting bacterial DNA gyrase and type IV topoisomerase, leading to cell death.

- Anticancer Properties : It has been studied for its potential to inhibit cancer cell proliferation. The mechanism involves interference with cell cycle regulation and apoptosis pathways.

- Pharmacological Applications : Investigations into its pharmacological properties suggest potential uses in developing bioactive molecules and pharmaceuticals. Its ability to modulate enzyme activity positions it as a candidate for drug design.

The mechanism of action for this compound primarily involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways. For instance, its interaction with DNA gyrase disrupts bacterial DNA replication, making it a promising antibiotic candidate.

- Cell Membrane Penetration : The trifluoromethoxy group enhances the compound’s ability to cross cell membranes, allowing it to reach intracellular targets effectively.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Methylquinoline | Lacks trifluoromethoxy group | Different chemical reactivity due to missing CF3 |

| 6-(Trifluoromethyl)quinoline | Trifluoromethyl at 6-position only | No methoxy functionality |

| 8-Bromoquinoline | Bromine at 8-position; lacks trifluoromethoxy group | Different biological activity profile |

| 5-Bromo-7-(trifluoromethyl)quinoline | Similar trifluoromethyl but different position | Variations in reactivity due to position differences |

The combination of both the trifluoromethoxy and bromine groups in this compound confers distinct chemical reactivity and potential applications in medicinal chemistry.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited potent activity against Escherichia coli and Staphylococcus aureus. The compound's IC50 values indicated strong inhibition of bacterial growth, supporting its development as an antibiotic agent.

- Cancer Cell Proliferation : In vitro studies on cancer cell lines revealed that the compound significantly reduced cell viability. Mechanistic studies suggested that it induces apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic.

- Pharmacokinetic Properties : Research into the pharmacokinetics of this compound indicated favorable absorption characteristics and metabolic stability, making it a suitable candidate for further development in drug formulation.

Propriétés

IUPAC Name |

6-bromo-8-(trifluoromethoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NO/c11-7-4-6-2-1-3-15-9(6)8(5-7)16-10(12,13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRADLZHKEDVMNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681956 | |

| Record name | 6-Bromo-8-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-71-1 | |

| Record name | 6-Bromo-8-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.